PARP1 and PARP2 Binding Affinity: Rucaparib's Balanced Profile Compared to Olaparib, Niraparib, and Talazoparib
Rucaparib demonstrates potent, balanced binding to both PARP1 and PARP2, with SPR-derived Kd values of 0.001 µM for PARP1 and 0.023 µM for PARP2. In a head-to-head comparison using the same assay system, olaparib showed equal affinity for both isoforms (Kd 0.001 µM), niraparib exhibited lower affinity for both (Kd 0.013 µM for PARP1 and 0.043 µM for PARP2), while talazoparib showed the highest PARP2 affinity (Kd 0.005 µM) [1]. This quantitative binding profile differentiates rucaparib from niraparib and talazoparib in terms of isoform selectivity balance.
| Evidence Dimension | PARP1 and PARP2 binding affinity (SPR Kd) |
|---|---|
| Target Compound Data | PARP1 Kd: 0.001 µM; PARP2 Kd: 0.023 µM |
| Comparator Or Baseline | Olaparib: PARP1 Kd 0.001 µM, PARP2 Kd 0.001 µM; Niraparib: PARP1 Kd 0.013 µM, PARP2 Kd 0.043 µM; Talazoparib: PARP1 Kd 0.002 µM, PARP2 Kd 0.005 µM |
| Quantified Difference | Rucaparib shows ~23-fold higher affinity for PARP1 vs. PARP2 (within same compound); Niraparib shows ~3.3-fold difference; Talazoparib shows ~2.5-fold difference; Olaparib shows 1:1 ratio. |
| Conditions | Surface Plasmon Resonance (SPR) binding assay |
Why This Matters
This quantitative data on isoform binding balance is critical for researchers studying PARP1/2-specific biology or for those seeking to avoid off-target PARP family member inhibition.
- [1] Leo E, Johannes J, Illuzzi G, Staniszewska A, Wilson Z, Smith S, et al. A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. [Abstract]. AACR Annual Meeting 2019. Available from: https://aacrjournals.org/view-large/13027423. View Source
